molecular formula C22H24N4O2 B14933536 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B14933536
M. Wt: 376.5 g/mol
InChI Key: CIBRYAPVLUHRJL-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their biological activity and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling through a propyl linker.

    Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Preparation of Indole Intermediate: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker. This can be achieved using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, mild conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may serve as a probe to study biological processes involving benzimidazole and indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, given the known biological activity of benzimidazole and indole derivatives.

    Industry: It may find applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to interact with various biological targets, including DNA, proteins, and enzymes. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group on the indole ring.

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-hydroxy-1H-indol-1-yl)propanamide: Contains a hydroxy group instead of a methoxy group on the indole ring.

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide: Contains a chloro group instead of a methoxy group on the indole ring.

Uniqueness

The presence of the methoxy group on the indole ring in N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxy-1H-indol-1-yl)propanamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H24N4O2/c1-28-20-9-4-8-19-16(20)11-14-26(19)15-12-22(27)23-13-5-10-21-24-17-6-2-3-7-18(17)25-21/h2-4,6-9,11,14H,5,10,12-13,15H2,1H3,(H,23,27)(H,24,25)

InChI Key

CIBRYAPVLUHRJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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